molecular formula C5H4ClNO4S2 B1284109 Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate CAS No. 89502-07-8

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate

Cat. No. B1284109
CAS RN: 89502-07-8
M. Wt: 241.7 g/mol
InChI Key: MUCZBASPBXHGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate" is not directly studied in the provided papers. However, the papers do discuss various related thiazole derivatives and their properties, which can provide insights into the chemical behavior and characteristics that might be expected from the compound . Thiazole derivatives are a class of heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was performed using a 1,3-dipolar cycloaddition reaction, a method that falls under the umbrella of click chemistry . This approach is known for its efficiency and the ability to produce compounds with high purity, suggesting that similar methods could potentially be applied to synthesize "Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate."

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and supported by spectroscopic data . These techniques provide detailed information about the molecular geometry, including bond lengths and angles, which are crucial for understanding the chemical reactivity and interactions of the compound.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The acylation and methylation of thiazolecarboxylic acid derivatives have been reported, leading to the formation of various substituted amino derivatives . These reactions are indicative of the reactivity of the thiazole ring and its potential to be modified to achieve desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure and substituents. For instance, the electronic properties, vibrational frequencies, and molecular electrostatic potential maps of these compounds can be studied using density functional theory (DFT) calculations . Such theoretical studies complement experimental findings and provide a deeper understanding of the compound's behavior. Additionally, the solvent effects on intermolecular hydrogen bonding and non-linear optical properties of these derivatives have been investigated, which are important for their application in various solvents and as potential materials for optical applications .

Scientific Research Applications

Pharmacology and Biological Evaluation

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate has been explored in various pharmacological contexts. For example, it has been involved in the synthesis of basic esters of thiazole carboxylic acids, exhibiting spasmolytic properties and stimulant effects on the central nervous system (Chance, Dirnhuber, & Robinson, 1946). Additionally, its analogues have been designed and tested against yellow fever virus, demonstrating improved antiviral potencies and therapeutic indices (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

Synthesis and Chemical Properties

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate has been a key compound in the synthesis of various chemical structures. One such example includes the novel synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing the versatility of thiazole compounds in chemical synthesis (Li-jua, 2015). Additionally, research has highlighted its role in the development of corrosion inhibitors, particularly in protecting mild steel in acidic environments (El aoufir et al., 2020).

Corrosion Inhibition and Material Science

The compound's efficacy as a corrosion inhibitor has been a significant area of research. Studies have demonstrated its potential in inhibiting corrosion of metals like mild steel in hydrochloric acid media, indicating its practical applications in material science and industrial processes (Raviprabha & Bhat, 2019).

Anticancer and Antimicrobial Properties

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate derivatives have shown potential in anticancer and antimicrobial applications. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating this moiety have been evaluated as potent anticancer agents, highlighting its significance in drug discovery and medicinal chemistry (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Safety And Hazards

While specific safety data for this compound is not available, compounds containing chlorosulfonyl groups can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or ingested .

properties

IUPAC Name

methyl 5-chlorosulfonyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S2/c1-11-4(8)3-5(12-2-7-3)13(6,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCZBASPBXHGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567889
Record name Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate

CAS RN

89502-07-8
Record name Methyl 5-(chlorosulfonyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89502-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.